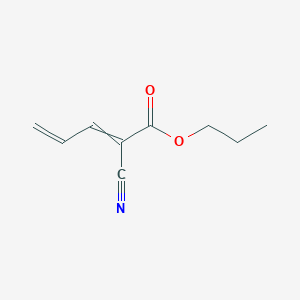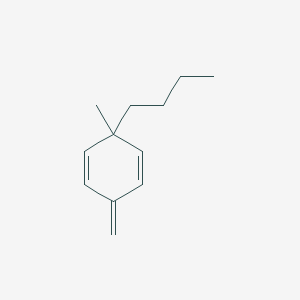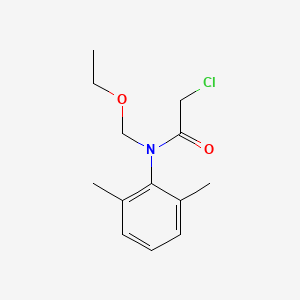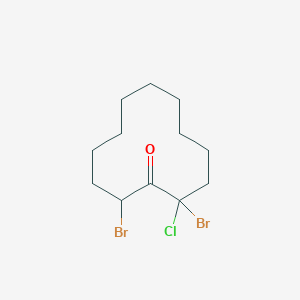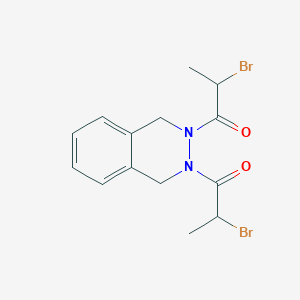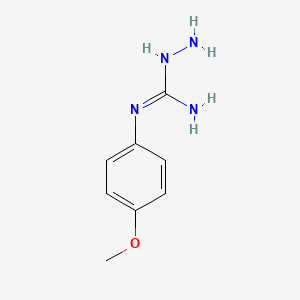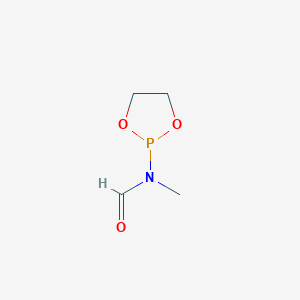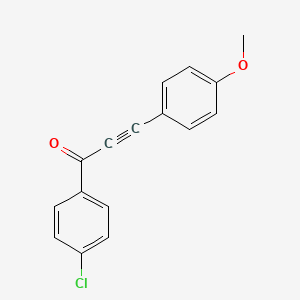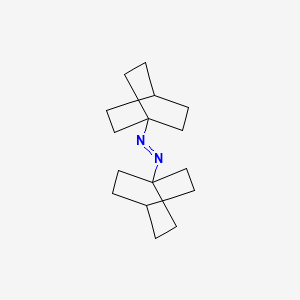![molecular formula C22H12N2O6 B14429573 Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate CAS No. 77823-70-2](/img/structure/B14429573.png)
Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate typically involves the cyclization of 2-aminophenols with carboxylic acids or their derivatives. One common method includes the reaction of 2-aminophenol with terephthalic acid under acidic conditions to form the desired product. The reaction is often catalyzed by acids such as sulfuric acid or hydrochloric acid and requires heating to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of benzoxazole derivatives, including this compound, can be achieved through continuous flow processes. These methods allow for better control over reaction conditions, higher yields, and scalability. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens or other functional groups into the benzoxazole ring .
Aplicaciones Científicas De Investigación
Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of optical brighteners and fluorescent dyes
Mecanismo De Acción
The mechanism of action of Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: A simpler analog with a single benzoxazole ring.
Benzimidazole: Similar structure but with a nitrogen atom replacing the oxygen in the oxazole ring.
Benzothiazole: Contains a sulfur atom instead of oxygen in the oxazole ring.
Uniqueness
Its structural complexity allows for diverse chemical modifications and functionalization, making it a valuable compound in various research fields .
Propiedades
Número CAS |
77823-70-2 |
|---|---|
Fórmula molecular |
C22H12N2O6 |
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
bis(1,2-benzoxazol-3-yl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H12N2O6/c25-21(27-19-15-5-1-3-7-17(15)29-23-19)13-9-11-14(12-10-13)22(26)28-20-16-6-2-4-8-18(16)30-24-20/h1-12H |
Clave InChI |
YYZGGSQFLAPNLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NO2)OC(=O)C3=CC=C(C=C3)C(=O)OC4=NOC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





